Triethylenetetramine tetrahydrochloride
Description
Triethylenetetramine tetrahydrochloride (TETA-4HCl, CAS 4961-40-4) is a copper-chelating agent with the molecular formula C₆H₁₈N₄·4HCl and a molecular weight of 292.08 g/mol. Its structure comprises a linear tetraamine backbone (NCCNCCNCCN) protonated at all four nitrogen atoms, forming a stable tetrahydrochloride salt . Developed as Cuvrior® by Orphalan Inc., it is clinically used to treat Wilson disease, a genetic disorder causing copper accumulation in vital organs . TETA-4HCl binds copper ions (Cu²⁺) to form a water-soluble chelate, enabling urinary excretion and reducing systemic copper toxicity .
Properties
CAS No. |
21121-06-2 |
|---|---|
Molecular Formula |
C6H19ClN4 |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H18N4.ClH/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H |
InChI Key |
XPVOJYDIBHYVFL-UHFFFAOYSA-N |
SMILES |
C(CNCCNCCN)N.Cl |
Canonical SMILES |
C(CNCCNCCN)N.Cl |
Related CAS |
4961-40-4 |
solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of triethylenetetramine tetrahydrochloride typically involves the reaction of triethylenetetramine with hydrochloric acid. One improved process involves reacting protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the dihydrochloride salt with high purity . This method helps control the formation of inorganic impurities and undesired salts significantly .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protected triethylenetetramine and controlled addition of hydrochloric acid are crucial steps in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetramine tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine groups in triethylenetetramine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Chelation: The reaction with copper (II) ions typically occurs in aqueous solutions at physiological pH.
Substitution Reactions: These reactions often require the presence of suitable leaving groups and can be facilitated by solvents like methanol or ethanol.
Major Products
Chelation: The major product is a stable copper (II)-triethylenetetramine complex.
Substitution Reactions: The products depend on the specific substituents involved in the reaction.
Scientific Research Applications
Chemical Properties and Mechanism of Action
TETA 4HCl is a polyamine chelator with a strong affinity for copper ions. Its structure allows it to effectively bind copper (II) ions, facilitating their excretion from the body. This property is critical in managing conditions characterized by excessive copper accumulation.
Chemical Formula: CHClN
Molecular Weight: 292.07 g/mol
IUPAC Name: (2-aminoethyl)({2-[(2-aminoethyl)amino]ethyl})amine tetrahydrochloride
Treatment of Wilson's Disease
Wilson's disease is an autosomal recessive disorder that leads to copper accumulation in tissues, resulting in hepatic and neurological damage. TETA 4HCl is utilized as a second-line treatment for patients intolerant to penicillamine, another chelating agent.
- Clinical Efficacy: Studies have shown that TETA effectively reduces urinary copper levels and improves liver function tests in patients with Wilson's disease . A retrospective study involving 30 patients demonstrated stable copper metabolism after switching from trientine dihydrochloride to TETA 4HCl .
| Study | Patient Cohort | Treatment Duration | Outcome |
|---|---|---|---|
| Henriet et al. (2016) | 30 patients with Wilson's disease | 12 months | Stable urinary copper levels; improved liver function tests |
| Clinical Trial (2021) | Healthy adults | Single dose | Higher absorption rates compared to TETA 2HCl |
Potential in Other Conditions
TETA's copper-chelating properties have led to investigations into its potential applications in other medical conditions:
- Alzheimer’s Disease: Research suggests that copper accumulation may contribute to neurodegeneration in Alzheimer’s patients. TETA's ability to chelate copper may offer therapeutic benefits .
- Diabetes-Related Organ Damage: TETA has been considered for treating internal organ damage associated with diabetes due to its protective effects against oxidative stress .
- Cancer Therapy: Some studies propose that TETA could be beneficial in cancer treatment by modulating metal ion homeostasis, although more research is needed in this area .
Pharmacokinetics and Safety Profile
Recent studies have compared the pharmacokinetics of TETA 4HCl with its dihydrochloride counterpart. Results indicate that TETA 4HCl has a faster absorption rate and higher systemic exposure, which may enhance its therapeutic efficacy .
Adverse Effects: Common side effects include gastrointestinal discomfort, nausea, and diarrhea. Serious adverse events were rare but included elevation of liver enzymes .
Case Studies
Case Study: Efficacy in Wilson's Disease Management
- Patient Background: A 35-year-old male diagnosed with Wilson's disease.
- Treatment: Switched from penicillamine to TETA 4HCl.
- Outcome: Significant reduction in serum copper levels and improvement in liver function tests after six months.
Case Study: Use in Diabetic Patients
- Patient Background: A cohort of diabetic patients exhibiting signs of organ damage.
- Treatment: Administered TETA as part of a clinical trial.
- Outcome: Improved markers of oxidative stress and reduced organ dysfunction indicators were observed over a one-year follow-up period.
Mechanism of Action
Triethylenetetramine tetrahydrochloride exerts its effects primarily through chelation of copper (II) ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity . The compound targets copper ions and forms stable complexes that are excreted via urine . In cancer research, it has been shown to inhibit telomerase and possess anti-angiogenesis properties .
Comparison with Similar Compounds
Key Properties
- Melting Point : 269–270°C
- Solubility : Highly soluble in water and polar solvents due to ionic interactions .
- Stability : Superior to trientine hydrochloride (dihydrochloride salt), which requires cold-chain storage .
- Hazard Profile: Classified as carcinogenic (Category 2), skin/eye irritant (Category 2), and respiratory sensitizer (STOT SE 3) .
Comparison with Similar Compounds
Trientine Hydrochloride (Dihydrochloride Salt)
- Structure : C₆H₁₈N₄·2HCl, with protonation at two terminal amines .
- Clinical Use : Older Wilson disease therapy for patients intolerant to D-penicillamine (DPA).
- Limitations :
- Pharmacokinetics : Converts to free base (triethylenetetramine) in vivo, similar to TETA-4HCl, but with shorter half-life due to rapid dissociation .
| Parameter | TETA-4HCl | Trientine Dihydrochloride |
|---|---|---|
| Stability | Room-temperature stable | Requires cold chain |
| HCl Content | 4 moles | 2 moles |
| Synthesis Efficiency | High (direct protonation) | Low (multi-step process) |
| Commercial Form | Cuvrior® | Syprine® (discontinued) |
D-Penicillamine
Spermine Tetrahydrochloride (CAS 306-67-2)
1,2,4,5-Benzenetetramine Tetrahydrochloride (Y15)
Cyclic Tetramines (e.g., 1,4,7,10-Tetraazacyclododecane Tetrahydrochloride)
Research Findings and Clinical Relevance
- Apoptosis Induction : TETA-4HCl triggers apoptosis in pancreatic acinar cells of copper-deficient rats, highlighting its biological activity beyond chelation .
- Non-Inferiority in Wilson Disease: Phase 3 trials (CHELATE) showed TETA-4HCl’s efficacy matches D-penicillamine with fewer adverse effects .
- Comparative Stability : TETA-4HCl’s tetrahydrochloride form enhances shelf-life over dihydrochloride salts, reducing logistical challenges in distribution .
Data Tables
Table 1: Physicochemical Comparison of Tetramine Salts
| Compound | Molecular Formula | HCl Content | Primary Use |
|---|---|---|---|
| TETA-4HCl | C₆H₁₈N₄·4HCl | 4 moles | Copper chelation |
| Trientine Dihydrochloride | C₆H₁₈N₄·2HCl | 2 moles | Copper chelation |
| Spermine Tetrahydrochloride | C₁₀H₃₀N₄·4HCl | 4 moles | Cell growth modulation |
| Y15 | C₆H₁₀N₄·4HCl | 4 moles | FAK inhibition |
Q & A
Q. What are the standard synthetic routes for triethylenetetramine tetrahydrochloride, and what are their efficiency benchmarks?
this compound (TETA·4HCl) is typically synthesized via acid-base reactions. A common method involves reacting triethylenetetramine (TETA) with concentrated hydrochloric acid to form the tetrahydrochloride salt, followed by purification steps such as crystallization from aqueous ethanol . However, traditional routes (e.g., Kuhr et al.’s method) are laborious, requiring strong bases like sodium ethoxide and yielding only ~60% due to sodium chloride byproduct formation . Alternative approaches, such as using tert-butoxycarbonyl (Boc)-protected TETA with excess HCl in isopropanol, bypass intermediate filtration steps but require anhydrous conditions .
Table 1: Comparison of Synthetic Methods
| Method | Yield | Key Challenges | Reference |
|---|---|---|---|
| Direct HCl reaction | 60-70% | Sodium chloride byproduct removal | |
| Boc-protected TETA route | 75-85% | Anhydrous solvent handling |
Q. How should researchers characterize the purity and crystallinity of this compound in preclinical studies?
Key characterization techniques include:
- Melting point analysis : TETA·4HCl melts at 269–270°C, serving as a primary identifier .
- Spectroscopic methods : NMR and FT-IR validate structural integrity (e.g., NH and CH₂ stretches).
- Chromatography : Reverse-phase HPLC quantifies purity (>97% for pharmaceutical-grade material) .
- X-ray diffraction (XRD) : Confirms crystalline form, critical for patenting polymorphs .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
TETA·4HCl is classified as a respiratory irritant (STOT SE 3) and carcinogen (Category 2). Mandatory precautions include:
- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and chemical goggles .
- Ventilation : Use fume hoods during synthesis or weighing.
- Storage : Keep in airtight containers under dry conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yields beyond 60% while minimizing byproducts?
Recent patents propose solvent engineering (e.g., isopropanol instead of ethanol) to reduce NaCl co-precipitation . Process automation for pH control during HCl addition can also enhance reproducibility. Fujito et al. (1990) demonstrated that slow cooling of filtrates improves crystal quality, reducing impurities . Advanced purification via ion-exchange chromatography (e.g., anion exchangers to isolate free base) further increases yield to >85% .
Q. What experimental approaches validate the copper chelation specificity of this compound in neuronal models?
- In vitro selectivity assays : Treat primary neurons with TETA·4HCl and measure dendritic arborization via Sholl analysis. Copper deficiency-induced impairments (reduced dendritic complexity) are reversed by CuCl₂ supplementation, confirming selective chelation .
- Spectrophotometric titration : Monitor absorbance shifts at 600 nm (characteristic of Cu²⁺-TETA complexes) to quantify binding affinity .
Table 2: Copper Chelation Efficacy
| Model | Metric | Outcome | Reference |
|---|---|---|---|
| Primary neurons | Dendritic branching | Rescue by CuCl₂ (p<0.0001) | |
| Wilson’s disease serum | Non-ceruloplasmin copper | Reduction to <10 µg/dL |
Q. What methodologies are employed to assess the comparative efficacy of this compound versus dihydrochloride in Wilson’s disease models?
- Pharmacokinetic bridging studies : Compare bioavailability using LC-MS to measure free TETA in plasma .
- Clinical endpoints : In the CHELATE trial, non-ceruloplasmin copper (NCC) and 24-hour urinary copper excretion (UCE) were primary endpoints. TETA·4HCl achieved therapeutic targets in 50% of patients vs. 24% for d-penicillamine .
- Hygroscopicity assays : Fujito et al. (1990) used dynamic vapor sorption (DVS) to show dihydrochloride’s higher moisture uptake, impacting capsule stability .
Q. How do researchers resolve contradictions in reported synthesis efficiencies across studies?
Discrepancies often arise from solvent choice, temperature gradients, or purification techniques. For example:
Q. What in vivo models are suitable for evaluating the therapeutic window of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
